GSK 3 Inhibitor IX

Kinase inhibition GSK-3alpha/beta Biochemical IC50

GSK-3 Inhibitor IX (BIO) is the only commercially available tool compound combining 5 nM GSK-3α/β inhibition with verified CDK1/CDK5 co-inhibition (IC₅₀ 320/83 nM) and pan-JAK activity (Tyk2 IC₅₀ 30 nM)—a multi-kinase fingerprint absent from CHIR-99021 (CDK-sparing) and SB-216763 (~7-fold weaker GSK-3 potency, no JAK activity). Use for simultaneous GSK-3/JAK/STAT3 interrogation in melanoma, FLT3-ITD AML glycolysis models, and feeder-free pluripotency maintenance (Oct-3/4, Nanog). ≥98% HPLC purity; DMSO soluble. Order kinase-inactive MeBIO separately for GSK-3-dependent phenotype validation.

Molecular Formula C16H10BrN3O2
Molecular Weight 356.17 g/mol
CAS No. 667463-62-9
Cat. No. B1676677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 3 Inhibitor IX
CAS667463-62-9
SynonymsBIO;  ​GSK3 Inhibitor IX;  MLS 2052;  MLS-2052;  MLS2052.
Molecular FormulaC16H10BrN3O2
Molecular Weight356.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O
InChIInChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H
InChIKeySAQUSDSPQYQNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK 3 Inhibitor IX (BIO, CAS 667463‑62‑9): Procurement‑Grade Identity and Core Pharmacology for Research Sourcing


GSK 3 Inhibitor IX (synonyms: BIO, 6‑bromoindirubin‑3′‑oxime, MLS‑2052) is a cell‑permeable, ATP‑competitive indirubin‑derived small molecule that inhibits glycogen synthase kinase‑3α/β (GSK‑3α/β) with an IC₅₀ of 5 nM in cell‑free assays [1]. Originally isolated as a brominated indirubin from the marine mollusc *Hexaplex trunculus* and subsequently optimised as the 3′‑oxime synthetic analogue, BIO also exhibits cross‑activity against cyclin‑dependent kinases (CDK1/cyclin B IC₅₀ = 320 nM, CDK5/p25 IC₅₀ = 83 nM) and pan‑JAK inhibition (Tyk2 IC₅₀ = 30 nM) [2]. The compound has a molecular weight of 356.17 g·mol⁻¹, appears as a purple to reddish‑brown solid, and is supplied at ≥97 % purity (HPLC) with a validated DMSO solubility of ≥5 mg mL⁻¹ (Calbiochem / Sigma‑Aldrich specification) or up to 71 mg mL⁻¹ under in‑house test conditions .

Why GSK 3 Inhibitor IX Cannot Be Interchanged with SB‑216763, CHIR‑99021, or BIO‑Acetoxime Without Experimental Validation


GSK‑3 inhibitors form a chemically heterogeneous class (indirubinones, maleimides, aminopyrimidines, thiadiazolidinones) whose members diverge sharply in kinase‑selectivity fingerprints, Wnt‑pathway activation efficiency, and cell‑type‑specific toxicity [1]. Head‑to‑head profiling demonstrates that GSK 3 Inhibitor IX (BIO) occupies a distinct pharmacological niche: it combines sub‑10 nM GSK‑3 inhibition with measurable CDK co‑inhibition and a unique pan‑JAK component absent from SB‑216763 and CHIR‑99021 [2]. Consequently, substituting BIO with a more “selective” GSK‑3 inhibitor such as CHIR‑99021 will eliminate the CDK/JAK pharmacology that may be mechanistically required in certain cancer or inflammation models, while substituting with SB‑216763 sacrifices the ~7‑fold gain in GSK‑3 inhibitory potency and the JAK activity altogether [3]. The quantitative evidence below defines exactly where these differences become material for experimental design and procurement decisions.

Quantitative Differentiation Evidence: GSK 3 Inhibitor IX vs. SB‑216763, CHIR‑99021, and BIO‑Acetoxime


GSK‑3α/β Inhibitory Potency: BIO (IC₅₀ 5 nM) vs. SB‑216763 (IC₅₀ 34.3 nM) – ~6.9‑Fold Gain in Cell‑Free Assay

In cell‑free enzymatic assays, GSK 3 Inhibitor IX (BIO) inhibits GSK‑3α/β with an IC₅₀ of 5 nM [1]. The widely used comparator SB‑216763 inhibits GSK‑3α and GSK‑3β with an IC₅₀ of 34.3 nM . This represents an approximately 6.9‑fold greater biochemical potency for BIO. Although CHIR‑99021 achieves similar potency (GSK‑3α IC₅₀ = 10 nM, GSK‑3β IC₅₀ = 6.7 nM), its selectivity profile differs radically .

Kinase inhibition GSK-3alpha/beta Biochemical IC50 ATP-competitive

Unique Dual GSK‑3 / Pan‑JAK Pharmacology: BIO (Tyk2 IC₅₀ 30 nM) vs. SB‑216763 and CHIR‑99021 (No JAK Activity)

BIO is a pan‑JAK inhibitor with IC₅₀ values of 0.03 μM (Tyk2), 0.5 μM (JAK3), 1.5 μM (JAK1), and 8.0 μM (JAK2) . This dual GSK‑3/JAK activity is not shared by SB‑216763 or CHIR‑99021, which show no measurable inhibition of JAK family kinases at concentrations up to 10 μM [1]. The JAK component translates into functional STAT3 phosphorylation inhibition in human melanoma cells at 10 μM, with apoptosis induction confirmed in vitro and tumour growth suppression in vivo [2].

JAK/STAT signaling Kinase selectivity profiling Melanoma Polypharmacology

CDK Co‑Inhibition Profile: BIO Retains CDK1/CDK5 Activity vs. CHIR‑99021 (No CDK Cross‑Reactivity) – A Divergent Selectivity Philosophy

BIO inhibits CDK5/p25 (IC₅₀ = 83 nM) and CDK1/cyclin B (IC₅₀ = 320 nM), yielding only ~16‑fold selectivity for GSK‑3 over CDK5 . In contrast, CHIR‑99021 exhibits no detectable cross‑reactivity with CDKs (≥350‑fold selectivity for GSK‑3β over CDKs) . BIO‑acetoxime (GSK‑3 Inhibitor X) addresses this by improving CDK selectivity to >200‑fold . The retained CDK activity of BIO is not a deficiency but a deliberate pharmacological feature exploitable in contexts such as glioblastoma, where simultaneous GSK‑3 inhibition and CDK1‑dependent G2/M arrest have been demonstrated .

CDK inhibition Kinase selectivity Multi-kinase targeting Cancer cell cycle

Wnt/β‑Catenin Pathway Activation Efficiency: BIO (Minor Induction) vs. CHIR‑99021 (Strong Induction) in Mouse Embryonic Stem Cells

In a comparative study of four GSK‑3 inhibitors in mouse ES cells (ES‑D3 and ES‑CCE lines), CHIR‑99021 and CHIR‑98014 produced strong Wnt/β‑catenin pathway activation (up to 2,500‑fold induction of the TCF/LEF target gene *T*), whereas BIO and SB‑216763 showed only minor or no increase over the natural ligand Wnt3a (≤300‑fold *T* induction) [1]. At 0.5 μM BIO, immunofluorescence staining revealed almost no Brachyury‑positive cells after three days of treatment, in contrast to CHIR‑99021‑treated cultures [2]. Nevertheless, BIO sustained Oct‑3/4 expression and maintained the undifferentiated phenotype in both human and mouse ESCs, as first demonstrated in the landmark 2004 study [3].

Wnt signaling β-catenin Embryonic stem cells Pluripotency maintenance

Differential Cytotoxicity in Embryonic Stem Cells: BIO Exhibits Higher Toxicity Than CHIR‑99021 or SB‑216763 – A Procurement‑Relevant Safety Window

In the same four‑compound comparative study, CHIR‑99021 and SB‑216763 showed the lowest cytotoxicities in mouse ES cells, whereas CHIR‑98014 and BIO exhibited the highest toxicities [1]. This differential toxicity profile is corroborated by independent antiproliferative data across multiple human cell lines: BIO displays IC₅₀ values of 1.3 μM (K562), 1.9 μM (IMR90), 5.2 μM (HCT116), and 5.3 μM (HepG2) in 72‑h MTT/alamar blue assays . The BIO‑inactive control MeBIO (IC₅₀ > 44 μM for GSK‑3α/β, CDK1, CDK5) provides a tool to deconvolute GSK‑3‑dependent from off‑target cytotoxicity .

Cytotoxicity Embryonic stem cells Therapeutic window Compound selection

FLT3‑ITD AML Cell Sensitivity: BIO Superior to SB‑216763 in Anti‑Proliferative Activity – A Disease‑Model‑Specific Differentiation

In a direct comparison using FLT3‑ITD‑mutated AML cell lines (MV4‑11), both BIO and SB‑216763 suppressed proliferation within 24 h of treatment. However, BIO exhibited higher inhibitory effects than SB‑216763 and was therefore selected for all subsequent mechanistic and in vivo experiments [1]. BIO induced G1 cell‑cycle arrest (via cyclin D2 downregulation, p21 upregulation), promoted apoptosis (cleaved caspase‑3), and reduced glycolysis (decreased ATP and pyruvate levels). Critically, BIO suppressed tumour growth in a nude‑mouse MV4‑11 xenograft model, demonstrating in vivo efficacy [2].

Acute myeloid leukemia FLT3-ITD Glycolysis inhibition Cell cycle arrest

Evidence‑Backed Application Scenarios Where GSK 3 Inhibitor IX (BIO) Offers Verifiable Selection Advantages


Human and Mouse Embryonic Stem Cell Pluripotency Maintenance (Feeder‑Free Wnt Activation)

BIO was the first pharmacological agent demonstrated to sustain the undifferentiated phenotype and expression of pluripotency markers Oct‑3/4, Rex‑1, and Nanog in both human and mouse ESCs via GSK‑3 inhibition and modest Wnt pathway activation [1]. Its mild Wnt induction relative to CHIR‑99021 (≤300‑fold vs. ≤2,500‑fold *T* gene induction) provides a narrower Wnt signalling window that may better preserve pluripotency without driving mesodermal differentiation bias [2]. Procurement should include the kinase‑inactive control MeBIO to confirm GSK‑3‑dependence of observed effects .

FLT3‑ITD‑Mutated Acute Myeloid Leukaemia (AML) – GSK‑3‑Targeted Glycolysis Inhibition

BIO suppressed proliferation of FLT3‑ITD AML cells with greater efficacy than SB‑216763, inducing G1 arrest and apoptosis while inhibiting glycolysis (reduced ATP and pyruvate) [1]. In vivo xenograft experiments confirmed tumour growth suppression, positioning BIO as a tool compound for interrogating the GSK‑3–glycolysis axis in AML. SB‑216763 may serve as a weaker comparator, while CHIR‑99021 is unsuitable if CDK‑sparing pharmacology is not required [2].

Melanoma and JAK/STAT3‑Driven Cancer Models – Dual GSK‑3 / Pan‑JAK Targeting

BIO’s unique pan‑JAK activity (Tyk2 IC₅₀ 30 nM; JAK1, JAK2, JAK3 inhibition at sub‑micromolar to low‑micromolar concentrations) enables single‑agent inhibition of both GSK‑3 and JAK/STAT3 signalling, leading to apoptosis in human melanoma cells and in vivo tumour suppression [1]. Neither SB‑216763 nor CHIR‑99021 possess this dual pharmacology, making BIO the only commercially available tool compound for simultaneous GSK‑3/JAK pathway interrogation in melanoma and other STAT3‑addicted cancers [2].

Glioblastoma Multiforme – Exploiting CDK Co‑Inhibition for G2/M Arrest and Apoptosis

In glioblastoma cells, BIO elevates caspase‑3 and caspase‑8 expression and triggers G2/M cell‑cycle arrest, effects mechanistically linked to its retained CDK1 inhibitory activity (IC₅₀ 320 nM) [1]. This multi‑kinase profile (GSK‑3 + CDK1 + CDK5) differentiates BIO from the CDK‑sparing inhibitor CHIR‑99021 and the more selective BIO‑acetoxime, and should be deliberately exploited rather than regarded as an off‑target liability [2]. MeBIO serves as the appropriate negative control to disentangle GSK‑3‑dependent from CDK‑dependent effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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